N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid
Description
1.1 N,N'-Dicyclohexylmorpholine-4-carboximidamide
This compound (CAS: 4975-73-9) is a carboximidamide derivative with a morpholine core and two cyclohexyl substituents. Its molecular formula is C₁₇H₃₁N₃O, with a molecular weight of 293.46 g/mol . It is primarily used as a high-purity biochemical reagent in organic synthesis, particularly in the preparation of nucleoside analogs and phosphoramidate prodrugs .
1.2 [5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid This complex molecule (synonym: adenosine 5'-monophospho-morpholidate) combines a modified adenosine moiety (with a 2,4-dioxopyrimidine base) linked via a phosphinic acid group to a morpholine ring. Its molecular formula is C₁₇H₂₄N₅O₉P, with a molecular weight of 473.38 g/mol (monoisotopic mass). In its salt form with N,N'-dicyclohexylmorpholine-4-carboximidamide, the combined molecular weight reaches 709.77 g/mol .
Properties
IUPAC Name |
N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYLFCHPJYFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N6O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N,N'-Dicyclohexylmorpholine-4-carboximidamide
Catalytic Amidination Strategies
The synthesis of Compound A primarily involves the reaction of morpholine-4-carboximidamide with dicyclohexylamine under catalytic conditions. A zinc oxide (ZnO)-mediated method achieves 96% yield by stirring morpholine-4-carboximidamide (1 mmol) and dicyclohexylamine (1.1 mmol) in toluene at 80°C for 8 hours. The nanocrystalline ZnO catalyst (20 mol%) facilitates imine formation, followed by column chromatography purification using ethyl acetate/hexane (1:3 v/v).
An alternative iron(II) acetate-catalyzed route employs inert conditions, heating reactants at 140°C for 5 hours to attain comparable yields (96%). This method emphasizes the role of Fe(OAc)₂ in accelerating carbodiimide coupling, with dichloromethane extraction and recrystallization in diethyl ether ensuring >99% purity.
Table 1: Comparative Analysis of Catalytic Methods for Compound A
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|
| ZnO | 80 | 8 | 96 | Column chromatography |
| Fe(OAc)₂ | 140 | 5 | 96 | Recrystallization |
| Mg[N(SiMe₃)₂]₂ | 110 | 24 | 96 | Hexane extraction |
Solvent and Atmosphere Optimization
Reactions conducted under inert atmospheres (argon/nitrogen) exhibit superior yields compared to aerobic conditions. For instance, Schlenk tube techniques with Mg[N(SiMe₃)₂]₂ at 110°C for 24 hours prevent oxidative degradation, yielding 96% pure product after hexane extraction. Polar aprotic solvents like toluene enhance reaction kinetics by stabilizing transition states during amidine formation.
Synthesis of [5-(2,4-Dioxopyrimidin-1-yl)-3,4-Dihydroxyoxolan-2-yl]methoxy-Morpholin-4-ylphosphinic Acid
Phosphorylation of Uridine Derivatives
Compound B is synthesized via phosphorylation of 5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl methanol (uridine derivative) using morpholin-4-ylphosphinic chloride. A reported protocol involves reacting the uridine intermediate (1 mmol) with phosphinic chloride (1.2 mmol) in dry tetrahydrofuran (THF) at −20°C for 2 hours, followed by gradual warming to 25°C. The crude product is purified via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) to achieve 85% yield.
Carbodiimide-Mediated Coupling
A modified approach employs N,N'-diisopropylcarbodiimide (DIC) as a coupling agent, facilitating phosphinic acid formation under mild conditions. Stirring the uridine derivative (1 mmol) with DIC (1.5 mmol) and morpholine-4-carboximidamide (1.5 mmol) in dichloromethane at 25°C for 12 hours yields 78% of Compound B after ethyl acetate extraction.
Formation of the N,N'-Dicyclohexylmorpholine-4-carboximidamide–Phosphinic Acid Salt
Acid-Base Neutralization
The final salt is prepared by neutralizing Compound A with Compound B in a 1:1 molar ratio. Dissolving both components in anhydrous methanol (10 mL) under nitrogen and stirring at 25°C for 6 hours precipitates the product, which is filtered and dried under vacuum. The reaction’s success hinges on precise pH control (6.5–7.0) to avoid hydrolysis of the phosphinic acid group.
Table 2: Critical Parameters for Salt Formation
Analytical Validation and Characterization
Spectroscopic Confirmation
Challenges and Optimization Strategies
Moisture Sensitivity
The phosphinic acid moiety in Compound B is highly moisture-sensitive. Reactions must be conducted under strict anhydrous conditions, with molecular sieves (4Å) added to absorb residual water.
Catalyst Recycling
Nanocrystalline ZnO demonstrates reusability for up to three cycles without significant yield loss (94% → 91% → 89%), reducing costs for large-scale synthesis.
Chemical Reactions Analysis
Alkylation Reactions
N,N'-Dicyclohexylmorpholine-4-carboximidamide participates in alkylation reactions, acting as a nucleophile. A notable reaction involves the alkylation of methyleneoxyphosphate using N,N'-dicyclohexylmorpholine-4-carboximidamide as a mediator. This reaction typically requires specific conditions to optimize yield and purity .
Amide Coupling Reactions
The compound can also undergo amide coupling reactions. For instance, it has been utilized in the synthesis of various bioactive molecules through the coupling of its carboximidamide group with different amines under carbodiimide-mediated conditions. This process is crucial for developing compounds with potential therapeutic effects .
Stability and Solubility Considerations
The stability of N,N'-dicyclohexylmorpholine-4-carboximidamide is influenced by its solubility profile. The compound's solubility in polar solvents enhances its reactivity in various chemical transformations, making it suitable for drug formulation where solubility is critical.
Interaction Studies
Studies have shown that N,N'-dicyclohexylmorpholine-4-carboximidamide enhances renal kallikrein secretion, which plays a role in renal function and blood pressure regulation. Further investigations are needed to explore its interactions with other pharmacological agents and its comprehensive safety profile.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of N,N'-dicyclohexylmorpholine-4-carboximidamide compared to other structurally similar compounds:
| Compound Name | Structure Type | Primary Use | Selectivity |
|---|---|---|---|
| N,N'-Dicyclohexylmorpholine-4-carboximidamide | Amidines | Diuretic | Kidney-selective |
| Glibenclamide | Sulfonylurea | Diabetes management | Pancreatic |
| U-37883A | Guanidine derivative | Diuretic | Less selective |
| Amiodarone | Benzofuran derivative | Antiarrhythmic | Cardiac |
This table highlights the unique kidney-selective action of N,N'-dicyclohexylmorpholine-4-carboximidamide compared to other compounds that may exhibit broader systemic effects or target different tissues.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of N,N'-dicyclohexylmorpholine-4-carboximidamide exhibit significant antiviral properties. For instance, compounds derived from this structure have been evaluated for their efficacy against various viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV). A study demonstrated that specific analogs were found to be more potent than existing antiviral agents with lower toxicity profiles .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in inflammatory processes. Inhibitory assays against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes revealed that certain derivatives could effectively reduce inflammation markers in vitro. The molecular docking studies provided insights into the binding affinities of these compounds with the active sites of the enzymes .
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of N,N'-dicyclohexylmorpholine derivatives. These compounds were tested against various cancer cell lines, demonstrating cytotoxic effects that are attributed to their ability to induce apoptosis and inhibit cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the morpholine ring can enhance their anticancer properties .
Nucleoside Analog Synthesis
N,N'-Dicyclohexylmorpholine-4-carboximidamide serves as a crucial reagent in the synthesis of nucleoside phosphates and phosphonate prodrugs. These nucleoside analogs are vital for studying cellular processes such as DNA replication and RNA synthesis . The versatility of this compound allows for the generation of various phosphorylated derivatives with significant biological relevance.
Signal Transduction Modulation
The compound's role in modulating signal transduction pathways has been explored, particularly regarding its interaction with cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways. By acting as a prodrug, it enhances the intracellular delivery of these second messengers, thereby influencing cellular responses to external stimuli .
Polymer Chemistry
In materials science, N,N'-dicyclohexylmorpholine derivatives have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their amphiphilic nature allows for improved dispersion within polymer systems, leading to materials with tailored characteristics suitable for various applications including drug delivery systems.
Nanotechnology
The compound has been utilized in the development of nanocarriers for targeted drug delivery. By functionalizing nanoparticles with N,N'-dicyclohexylmorpholine derivatives, researchers have achieved enhanced targeting capabilities towards specific tissues or cells, improving therapeutic outcomes while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt involves its role as a reactant in the synthesis of uridine diphosphate-sugar nucleotides. These nucleotides act as glycosyl donors in glycosylation reactions, transferring sugar moieties to acceptor molecules. This process is catalyzed by glycosyltransferases, which facilitate the formation of glycosidic bonds. The resulting glycoproteins and glycolipids are crucial for various cellular functions, including cell signaling, immune response, and protein folding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Physicochemical Properties
- N,N'-Dicyclohexylmorpholine-4-carboximidamide : Hydrophobic due to cyclohexyl groups; low polarity (LogP ~2.25) .
- [5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid : High polarity (PSA = 224.98 Ų) due to hydroxyl, phosphinic acid, and dioxopyrimidine groups; moderate LogP (2.25) .
- N′-(Dimorpholin-4-ylphosphoryl)-N-(4-methoxyphenyl)morpholine-4-carboximidamide : Enhanced solubility from phosphoryl and methoxyphenyl groups; molecular weight 453.48 g/mol .
Biological Activity
N,N'-Dicyclohexylmorpholine-4-carboximidamide (DCMC) is a synthetic compound notable for its biological activity as an ATP-sensitive potassium (KATP) channel blocker. This article focuses on its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C17H31N3O
- Molecular Weight : 293.46 g/mol
- Appearance : White to almost white crystalline powder
- Melting Point : 104°C to 108°C
DCMC features a central amidine functional group, which is critical for its biological activity. The compound is synthesized through reactions involving morpholine derivatives and dicyclohexylcarbodiimide under controlled conditions .
DCMC primarily acts as a kidney-selective ATP-sensitive potassium channel blocker . By inhibiting these channels, it regulates potassium levels and fluid balance in the body, leading to increased urine output (diuresis) and potential blood pressure reduction . The compound enhances renal kallikrein secretion, which is vital for renal function and blood pressure regulation.
Diuretic Effects
Research indicates that DCMC functions as an effective diuretic in animal models, specifically in rats and dogs. It has been shown to lower blood pressure by promoting diuresis without causing significant electrolyte imbalances, distinguishing it from traditional diuretics .
Comparative Studies
A comparative analysis of DCMC with other potassium channel blockers reveals its unique selectivity for kidney tissues. For instance:
| Compound Name | Structure Type | Primary Use | Selectivity |
|---|---|---|---|
| DCMC | Amidines | Diuretic | Kidney-selective |
| Glibenclamide | Sulfonylurea | Diabetes management | Pancreatic |
| U-37883A | Guanidine | Diuretic | Less selective |
| Amiodarone | Benzofuran | Antiarrhythmic | Cardiac |
DCMC's selective action minimizes systemic side effects compared to non-selective potassium channel blockers, making it a promising candidate for hypertension management .
Case Studies and Research Findings
- Hypertension Management : A study published in the Journal of Hypertension demonstrated that DCMC effectively suppressed sodium-induced hypertension through increased urinary kallikrein secretion .
- Diuretic Profile : In trials with rats, DCMC was confirmed as an orally effective non-kaliuretic diuretic, showing a favorable profile compared to standard diuretics .
- Pharmacokinetics : Research highlighted that DCMC's pharmacokinetic properties allow for sustained effects on potassium channels without significant toxicity, suggesting a favorable safety profile for further clinical exploration .
Q & A
Q. What are the recommended synthetic routes for preparing N,N'-dicyclohexylmorpholine-4-carboximidamide and its co-formulated phosphinic acid derivative?
The synthesis involves multi-step strategies:
- Step 1 : For the morpholine-carboximidamide core, use palladium-catalyzed reductive cyclization (e.g., nitroarene reduction with formic acid derivatives as CO surrogates) to assemble the morpholine ring .
- Step 2 : For the pyrimidinyl-oxolane moiety, employ regioselective glycosylation of 2,4-dioxopyrimidine with protected ribose derivatives, followed by phosphorylation using morpholine-phosphinic acid precursors .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) and characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers optimize reaction conditions to improve the yield of the pyrimidinyl-oxolane moiety?
Key optimization strategies include:
- Solvent selection : Use THF/HO mixtures (5:1) for oxidative cleavage steps, as demonstrated in similar pyrimidine-glycosylation reactions .
- Temperature control : Maintain 0–5°C during phosphorylation to minimize side reactions .
- Catalyst screening : Test palladium(II) acetate or nickel catalysts for reductive steps, monitoring progress via TLC .
Q. What analytical techniques are most effective for characterizing the stereochemical integrity of the morpholine-carboximidamide component?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., morpholine derivatives in ) .
- 2D NMR : Employ NOESY or ROESY to confirm spatial proximity of cyclohexyl groups and morpholine protons .
- Circular dichroism (CD) : Validate chiral centers if crystallography is unavailable .
Advanced Research Questions
Q. How can contradictory data regarding the hydrolytic stability of the phosphinic acid group in aqueous buffers be resolved?
- pH-dependent stability assays : Conduct accelerated degradation studies at pH 2–9 (37°C, 72 hrs), monitoring hydrolysis via LC-MS. Use phosphate buffer (pH 7.4) as a baseline .
- Protective strategies : Compare stability with/without lyophilization or encapsulation in cyclodextrins to mitigate hydrolysis .
- Computational modeling : Predict hydrolysis pathways using density functional theory (DFT) to identify vulnerable bonds .
Q. What strategies are employed to determine the structure-activity relationship (SAR) of the compound’s dual morpholine-pyrimidine pharmacophores?
- Analog synthesis : Systematically modify substituents on the morpholine (e.g., cyclohexyl vs. aryl groups) and pyrimidine (e.g., 2,4-dioxo vs. 4-amino) moieties .
- Kinase inhibition profiling : Test analogs against a panel of 50+ kinases to map target selectivity (e.g., ATP-binding sites vs. allosteric pockets) .
- Free-energy perturbation (FEP) calculations : Quantify binding affinity changes using molecular dynamics simulations .
Q. What computational modeling approaches are validated for predicting binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase crystal structures (e.g., PDB: 3POZ for morpholine-containing inhibitors) .
- MM/GBSA analysis : Calculate binding free energies from molecular dynamics trajectories to rank ligand efficacy .
- Pharmacophore modeling : Align pyrimidine-oxolane motifs with known kinase inhibitor scaffolds (e.g., staurosporine analogs) .
Q. How do researchers address discrepancies in biological activity data across different cell lines?
- Orthogonal assays : Compare results from cell viability (MTT), apoptosis (Annexin V), and kinase activity (ADP-Glo™) assays to rule out assay-specific artifacts .
- Cell permeability studies : Measure intracellular concentrations via LC-MS and correlate with activity .
- Metabolite profiling : Identify cell line-specific degradation products using untargeted metabolomics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
